molecular formula C9H18N2O2 B2360362 1-(2,6-Dimethylpiperazin-1-yl)-2-methoxyethan-1-one CAS No. 1410583-01-5

1-(2,6-Dimethylpiperazin-1-yl)-2-methoxyethan-1-one

Cat. No.: B2360362
CAS No.: 1410583-01-5
M. Wt: 186.255
InChI Key: ZGJIIGCYKAXDEB-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylpiperazin-1-yl)-2-methoxyethan-1-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Scientific Research Applications

1-(2,6-Dimethylpiperazin-1-yl)-2-methoxyethan-1-one has several scientific research applications, including:

Mechanism of Action

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylpiperazin-1-yl)-2-methoxyethan-1-one can be achieved through several methods. One common approach involves the reaction of piperazine with N-haloacetyl-2,6-xylidine in an aqueous solvent containing an equimolar amount of hydrochloric acid. The reaction mixture is then subjected to a series of steps, including separation, neutralization, extraction, and crystallization, to obtain the desired product .

Industrial Production Methods

For industrial production, the process involves the reaction of piperazine with N-haloacetyl-2,6-xylidine in a molar ratio between 1:1 and 6:1 in an aqueous solvent. The reaction is carried out in the presence of hydrochloric acid, followed by separation of the solid formed, neutralization of the filtrate, extraction with a solvent, and crystallization of the product .

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylpiperazin-1-yl)-2-methoxyethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications can enhance its stability, solubility, and activity compared to other similar compounds.

Properties

IUPAC Name

1-(2,6-dimethylpiperazin-1-yl)-2-methoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-7-4-10-5-8(2)11(7)9(12)6-13-3/h7-8,10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJIIGCYKAXDEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(N1C(=O)COC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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